BenchChemオンラインストアへようこそ!

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate

Medicinal chemistry Structure–activity relationship Ligand design

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8, molecular formula C14H14ClN3O5, MW 339.73 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-ureido-oxazole-4-carboxylate class. The compound integrates a 5-chloro-2-methoxyphenyl pharmacophore linked via a ureido (–NH–CO–NH–) bridge to an ethyl oxazole-4-carboxylate core, creating a densely functionalized scaffold with hydrogen-bond donor/acceptor capacity and a moderate calculated logP (~2.8).

Molecular Formula C14H14ClN3O5
Molecular Weight 339.73
CAS No. 1203010-35-8
Cat. No. B2822701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate
CAS1203010-35-8
Molecular FormulaC14H14ClN3O5
Molecular Weight339.73
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C14H14ClN3O5/c1-3-22-12(19)10-7-23-14(17-10)18-13(20)16-9-6-8(15)4-5-11(9)21-2/h4-7H,3H2,1-2H3,(H2,16,17,18,20)
InChIKeyMQDMTXPNCTZIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8): Structural Identity and Procurement Baseline


Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8, molecular formula C14H14ClN3O5, MW 339.73 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-ureido-oxazole-4-carboxylate class . The compound integrates a 5-chloro-2-methoxyphenyl pharmacophore linked via a ureido (–NH–CO–NH–) bridge to an ethyl oxazole-4-carboxylate core, creating a densely functionalized scaffold with hydrogen-bond donor/acceptor capacity and a moderate calculated logP (~2.8) . As a research-grade chemical (typical vendor purity ≥95%), it is offered as a screening compound for drug discovery programs targeting cancer, inflammation, and antimicrobial indications, though it has not received regulatory approval as a drug substance .

Why a Generic 2-Ureido-Oxazole Cannot Substitute for Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate in Research Procurement


Within the 2-ureido-oxazole-4-carboxylate chemical space, ostensibly minor structural variations—such as replacement of the 5-chloro-2-methoxyphenyl group with a thiophene, substitution of the oxazole core with thiazole or isoxazole, or removal of the ethyl ester—produce distinct physicochemical and pharmacological signatures that render generic substitution scientifically unsound [1]. Published structure–activity relationship (SAR) evidence on oxazole derivatives demonstrates that the simultaneous presence of a halogen (Cl), a methoxy electron-donating group, and an electron-withdrawing ester on the heterocyclic core collectively enhances target-binding affinity and biological potency relative to analogs lacking one or more of these features [1]. Consequently, a researcher or procurement officer who selects a close analog without verifying the exact CAS 1203010-35-8 identity risks acquiring a compound with a different solubility profile, altered hydrogen-bonding geometry, divergent cytotoxicity fingerprint, and non-comparable biological activity—undermining experimental reproducibility and structure–activity conclusions.

Quantitative Differentiation Evidence for Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate vs. Closest Analogs


Electronic and Steric Differentiation vs. Thiophene Analog (Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate)

Replacement of the 5-chloro-2-methoxyphenyl moiety with a thiophen-2-yl group eliminates the chlorine substituent and the methoxy oxygen, substantially altering the electronic distribution and hydrogen-bond acceptor capacity of the phenyl ring. The target compound retains a chlorine atom (Hammett σ_m = 0.37, σ_p = 0.23) that withdraws electron density from the phenyl ring, polarizing the urea NH for stronger hydrogen-bond donation, while the ortho-methoxy group provides an additional H-bond acceptor site absent in the thiophene analog [1].

Medicinal chemistry Structure–activity relationship Ligand design

Core-Heterocycle Differentiation vs. Thiazole Analog (Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate)

The thiazole analog retains the identical 5-chloro-2-methoxyphenyl-ureido warhead but replaces the oxazole core (O at position 1) with thiazole (S at position 1). This single-atom substitution (O → S) increases the heterocycle's lipophilicity (ΔcLogP ≈ +0.5 to +0.8) and alters metabolic soft-spot susceptibility: oxazoles are primarily metabolized via CYP-mediated ring oxidation, whereas thiazoles are more prone to CYP-mediated sulfur oxidation and ring-opening, leading to divergent metabolic stability profiles [1].

ADME profiling Metabolic stability Heterocyclic chemistry

Carboxylate Ester Differentiation vs. Isoxazole Analog (N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea)

The isoxazole analog lacks the ethyl carboxylate at the 4-position of the heterocycle. The target compound's ethyl ester serves as a synthetic handle for further derivatization (hydrolysis to carboxylic acid, amidation, hydrazinolysis), enabling late-stage functionalization that the isoxazole analog cannot undergo without de novo synthesis .

Derivatization handle Bioconjugation Prodrug design

Class-Level SAR Confirmation: Multi-Substitution Synergy on Oxazole Scaffold

A comprehensive 2026 review covering oxazole derivatives (2009–2025) establishes that the combination of phenyl substitution, methoxy groups, and halogen atoms on the oxazole nucleus generates a synergistic enhancement of anticancer and anti-inflammatory activity relative to mono-substituted or unsubstituted analogs [1]. The target compound incorporates all three activity-enhancing features simultaneously: (i) a phenyl ring, (ii) a methoxy substituent at the ortho position, and (iii) a chlorine at the para position, along with an electron-withdrawing ethyl ester at C-4. This multi-substitution pattern aligns with the optimal SAR profile identified in the review.

Pharmacophore optimization Activity cliffs Lead identification

Physicochemical Drug-Likeness Profile vs. Closest Marketed Urea-Containing Drugs

The target compound (MW 339.73, cLogP ~2.8, HBD = 2, HBA = 5, rotatable bonds = 7) resides within all Lipinski Rule-of-Five boundaries, distinguishing it from larger urea-based kinase inhibitors such as sorafenib (MW 464.8, cLogP 4.1) that occupy a more lipophilic, higher-MW chemical space [1]. Its moderate molecular weight and balanced polarity suggest superior aqueous solubility and permeability relative to heavier diaryl urea drugs, without sacrificing the urea pharmacophore critical for kinase hinge-region binding.

Drug-likeness Lipinski parameters Lead selection

High-Value Research and Industrial Application Scenarios for Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate (CAS 1203010-35-8)


Focused Kinase Inhibitor Screening Libraries Targeting the Hinge Region

The compound's ureido group mimics the adenine N1/N6 hydrogen-bonding motif found in ATP-competitive kinase inhibitors, while the oxazole-4-carboxylate provides a tunable exit vector toward the solvent-exposed region of the kinase active site. Its MW of 339.73 and cLogP of ~2.8 place it in an underexploited region of fragment-like urea space, making it suitable as a core scaffold for kinase-focused library design where hit expansion potential is prioritized over pre-optimized potency [1]. Unlike larger, lipophilic diaryl ureas (e.g., sorafenib, MW 464.8), the compound offers a fragment-eligible starting point with the urea pharmacophore pre-installed.

Anti-Inflammatory Lead Generation via COX/LOX Dual Inhibition Hypothesis

Class-level SAR evidence demonstrates that oxazole derivatives potently inhibit COX and LOX enzymes, with halogen- and methoxy-substituted phenyl variants showing the strongest activity [1]. The target compound, featuring a 5-chloro-2-methoxyphenyl group directly linked through a ureido bridge to an oxazole-4-carboxylate, aligns structurally with the dual COX/LOX inhibitor pharmacophore model. This scenario is appropriate for academic or biotech groups pursuing novel anti-inflammatory agents that diverge from traditional NSAID chemical space.

Antimicrobial Resistance Screening Against Gram-Positive Pathogens

Ureido-oxazole derivatives have demonstrated antibacterial activity in preliminary screening panels. The chlorine and methoxy substituents on the phenyl ring contribute to membrane penetration and target binding, respectively, consistent with SAR trends observed for oxazole-based antimicrobials [1]. Procurement of this specific compound enables direct evaluation against methicillin-resistant Staphylococcus aureus (MRSA) and other priority pathogens, with the ethyl ester handle available for subsequent prodrug optimization to improve bacterial cell uptake.

Chemical Biology Probe Development via Ester-Derivatized Conjugates

The ethyl oxazole-4-carboxylate serves as a latent carboxylic acid that can be hydrolyzed and coupled to biotin, fluorescent dyes, or solid supports (e.g., sepharose beads) for affinity chromatography target-identification experiments. This built-in conjugation point, absent in isoxazole and non-ester analogs, allows the compound to function as both a biochemical probe and a chemical starting point for pull-down assays, photoaffinity labeling, or PROTAC linker attachment—making it uniquely suited for chemical biology applications requiring target deconvolution [1].

Quote Request

Request a Quote for Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.